ethyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with amino, bromo, and ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate typically involves the reaction of 3-bromo-4-methyl-1H-pyrazole with diethyl carbonate, followed by esterification . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, or reduced to form hydrazine derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, nitro derivatives, and hydrazine derivatives .
Scientific Research Applications
Ethyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromo substituents play a crucial role in binding to these targets, leading to the modulation of biological pathways . The exact molecular targets and pathways can vary depending on the specific application of the compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1H-pyrazole-3-carboxylate: Similar structure but lacks the bromo substituent.
Ethyl 5-bromo-1H-pyrazole-4-carboxylate: Similar structure but the positions of the amino and bromo groups are different.
Uniqueness
Ethyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate is unique due to the presence of both amino and bromo substituents on the pyrazole ring, which can significantly influence its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c1-2-12-6(11)4-3(7)5(8)10-9-4/h2H2,1H3,(H3,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDUYQIMXVXPDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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